Cas no 126214-17-3 (4a,9,10,10a-Phenanthrenetetrol,4b-[(benzoyloxy)methyl]-2-ethenyldodecahydro-2,8,8-trimethyl-,(2S,4aS,4bS,8aS,9S,10S,10aS)- (9CI))

4a,9,10,10a-Phenanthrenetetrol,4b-[(benzoyloxy)methyl]-2-ethenyldodecahydro-2,8,8-trimethyl-,(2S,4aS,4bS,8aS,9S,10S,10aS)- (9CI) structure
126214-17-3 structure
Product Name:4a,9,10,10a-Phenanthrenetetrol,4b-[(benzoyloxy)methyl]-2-ethenyldodecahydro-2,8,8-trimethyl-,(2S,4aS,4bS,8aS,9S,10S,10aS)- (9CI)
Numéro CAS:126214-17-3
Le MF:C27H38O6
Mégawatts:458.587028980255
CID:172749
Update Time:2024-03-01

4a,9,10,10a-Phenanthrenetetrol,4b-[(benzoyloxy)methyl]-2-ethenyldodecahydro-2,8,8-trimethyl-,(2S,4aS,4bS,8aS,9S,10S,10aS)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 4a,9,10,10a-Phenanthrenetetrol,4b-[(benzoyloxy)methyl]-2-ethenyldodecahydro-2,8,8-trimethyl-,(2S,4aS,4bS,8aS,9S,10S,10aS)- (9CI)
    • 4a,9,10,10a-Phenanthrenetetrol,4b-[(benzoyloxy)methyl]-2-ethenyldodecahydro-2,8,8-trimethyl-,(2S,4aS,4bS,8aS,9S,10S,10aS)- (9
    • (-)-Salzol
    • 4a,9,10,10a-Phenanthrenetetrol,4b-[(benzoyloxy)methyl]-2-ethenyldodecahydro-2,8,8-trimethyl-, [2S-(2a,4aa,4bb,8aa,9b,10b,10ab)]-
    • Salzol
    • 4a,9,10,10a-Phenanthrenetetrol, 4b-[(benzoyloxy)methyl]-2-ethenyldodecahydro-2,8,8-trimethyl-, (2S,4aS,4bS,8aS,9S,10S,10aS)- (9CI)
    • Piscine à noyau: 1S/C27H38O6/c1-5-24(4)14-15-27(32)25(17-33-22(30)18-10-7-6-8-11-18)13-9-12-23(2,3)20(25)19(28)21(29)26(27,31)16-24/h5-8,10-11,19-21,28-29,31-32H,1,9,12-17H2,2-4H3/t19-,20-,21-,24-,25+,26-,27-/m0/s1
    • La clé Inchi: SZPDBHQEEFSNDD-KWYIQGJWSA-N
    • Sourire: C1[C@@]2(O)[C@@](O)([C@]3(COC(=O)C4=CC=CC=C4)[C@@]([H])([C@H](O)[C@@H]2O)C(C)(C)CCC3)CC[C@@]1(C=C)C

Propriétés calculées

  • Qualité précise: 272.08309

Propriétés expérimentales

  • Dense: 1.261±0.06 g/cm3(Predicted)
  • Point de fusion: 196-197 °C(Solv: chloroform (67-66-3))
  • Point d'ébullition: 543.5±50.0 °C(Predicted)
  • Le PSA: 52.54
  • Le PKA: 13.33±0.70(Predicted)

4a,9,10,10a-Phenanthrenetetrol,4b-[(benzoyloxy)methyl]-2-ethenyldodecahydro-2,8,8-trimethyl-,(2S,4aS,4bS,8aS,9S,10S,10aS)- (9CI) Littérature connexe

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